molecular formula C15H18ClNO4 B2685437 N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid CAS No. 330466-14-3

N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid

Cat. No. B2685437
CAS RN: 330466-14-3
M. Wt: 311.76
InChI Key: WDSXTGDPLLZJLV-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid (CMPSA) is an organic compound that has been the subject of much scientific research due to its potential applications in various fields. CMPSA is a derivative of succinic acid, which is an organic compound found naturally in many plants and animals. CMPSA has been studied for its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Corrosion Inhibition

Research indicates that amino acid compounds, including those with furan components, serve as eco-friendly corrosion inhibitors for metals in acidic environments. For instance, Yadav, Sarkar, and Purkait (2015) synthesized and studied inhibitors for N80 steel corrosion in HCl solution, highlighting the potential of using furan-containing amino acid compounds as corrosion inhibitors in industrial applications M. Yadav, T. Sarkar, T. Purkait, 2015.

Organic Synthesis and Structural Analysis

Compounds related to N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid are utilized in the synthesis of complex organic structures and the study of their properties. For example, Samuel-Lewis et al. (1992) explored the preparation and spectroscopic studies of bis(triorganostannyl) esters of substituted aliphatic dicarboxylic acids, including derivatives of succinic acid, demonstrating the compound's utility in forming structurally diverse molecules A. Samuel-Lewis, P. Smith, J. Aupers, D. Hampson, D. Povey, 1992.

Metabolic Studies

Metabolic pathways involving succinamic acid derivatives have been studied to understand their biodegradation and transformation within biological systems. Ohkawa et al. (1974) investigated the metabolism of N-(3',5'-Dichlorophenyl) succinimide in rats and dogs, providing insights into the degradation of similar compounds and their potential environmental and physiological impacts H. Ohkawa, Y. Hisada, N. Fujiwara, J. Miyamoto, 1974.

Antimicrobial Activity

Several studies have focused on the antimicrobial activities of furan derivatives and related compounds. For instance, Ramadan and El‐Helw (2018) conducted research on novel heterocycles derived from chromonyl-2(3H)-furanone, examining their potential as antibacterial and antifungal agents. This work underscores the broader implications of research on furan-containing compounds like N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid in developing new pharmaceuticals S. K. Ramadan, E. El‐Helw, 2018.

properties

IUPAC Name

4-(3-chloro-2-methylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(19)20)13-6-3-7-21-13/h2,4-5,10,13H,3,6-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXTGDPLLZJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(C2CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid

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